molecular formula C18H26O3 B7801724 Octinoxate

Octinoxate

Cat. No.: B7801724
M. Wt: 290.4 g/mol
InChI Key: YBGZDTIWKVFICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octinoxate (ethylhexyl methoxycinnamate) is a synthetic organic UV-B filter widely used in sunscreens, cosmetics, and industrial plastics . Chemically, it is an ester derived from methoxycinnamic acid and 2-ethylhexanol, with a molecular formula of C₁₈H₂₆O₃ . It absorbs UV-B radiation (280–320 nm), effectively preventing sunburn and photoaging when combined with UV-A filters like avobenzone . Regulatory agencies permit its use at concentrations up to 7.5% in topical formulations .

However, this compound has raised significant safety concerns. Studies report systemic absorption, with detectable levels in urine, blood, and breast milk . It exhibits endocrine-disrupting activity, interfering with estrogen, thyroid, and androgen signaling pathways, and is linked to reproductive toxicity in animal models . Environmental studies highlight its role in coral bleaching and bioaccumulation in aquatic ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Methoxycinnamic acid+2-ethylhexanolThis compound+Water\text{Methoxycinnamic acid} + \text{2-ethylhexanol} \rightarrow \text{this compound} + \text{Water} Methoxycinnamic acid+2-ethylhexanol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Photodegradation and Photoisomerization

Octinoxate undergoes UV-induced degradation, primarily through isomerization and radical formation:

  • E/Z Isomerization : Exposure to sunlight converts the thermodynamically stable trans-isomer (E) to the cis-isomer (Z), reducing UV absorption efficiency . This isomerization is reversible in darkness but accelerates under UV exposure.

  • Radical Formation : Irradiation of this compound with avobenzone generates persistent free radicals detected via ESR spectroscopy, even after exposure ends . These radicals may contribute to oxidative stress in skin.

  • Singlet Oxygen Production : UV exposure triggers the formation of reactive singlet oxygen (¹O₂), which can induce DNA damage and anti-estrogenic effects .

Table 1: Key Photodegradation Products

ProductStructureImplications
Z-octinoxatecis-isomerReduced sunscreen efficacy
4-Methoxycinnamic acidHydrolyzed derivativeDetected in urine, potential endocrine disruptor
Free radicalsPersistent ROSLinked to oxidative cellular damage

Ozonation in Water Treatment

This compound reacts rapidly with ozone (k = 5.25 × 10⁴ M⁻¹s⁻¹), primarily at the olefin group . Key findings include:

  • Transformation Products : Ozonolysis yields derivatives retaining the benzophenone core, which may retain UV-filtering activity and toxicity .

  • UV Absorbance Loss : Post-ozonation, this compound loses 90% of its UV-B absorption capacity, critical for environmental degradation studies .

Table 2: Ozonation Kinetics of UV Filters

UV FilterRate Constant (M⁻¹s⁻¹)Log Removal*
This compound5.25 × 10⁴>2
Oxybenzone3.80 × 10² (neutral)~1
Octocrylene1.58<1
*Typical ozone dose: 1–5 mg/L .

Chlorination in Swimming Pools

In chlorinated water, this compound forms chlorinated intermediates:

  • Mutagenic Byproducts : Chlorination at pH 7–8 produces weakly mutagenic compounds detectable in Salmonella typhimurium assays .

  • pH Dependency : Reaction rates and byproduct profiles vary with pH, with higher chlorine doses accelerating degradation .

Hydrolysis and Metabolic Pathways

This compound undergoes enzymatic and non-enzymatic hydrolysis:

  • In Vivo Metabolism : Rats dermally exposed to this compound excreted 4-methoxycinnamic acid (4-MCA) and 4′-methoxyacetophenone (4′-MAP) as major metabolites . These metabolites showed higher systemic concentrations than the parent compound.

  • Hepatocyte Clearance : Rapid clearance in rat hepatocytes (t₁/₂ ≤3.16 min) compared to humans (t₁/₂ ≤48 min) suggests species-specific metabolic rates .

Biochemical Interactions

  • AhR Modulation : this compound indirectly activates the aryl hydrocarbon receptor (AhR) by inhibiting CYP1A1 (IC₅₀ ≈1 µM) and CYP1B1 (IC₅₀ ≈586 nM), enzymes critical for detoxification . This disruption alters gene expression linked to xenobiotic metabolism and skin integrity.

  • Endocrine Effects : this compound exhibits weak estrogenic activity in vitro, though plasma concentrations in humans remain below cytotoxic thresholds .

Mechanochemical Complexation

This compound forms inclusion complexes with β-cyclodextrin (β-CD) via mechanochemical synthesis:

  • Stoichiometry : A 3:2 β-CD/octinoxate ratio stabilizes the complex, confirmed by XRD and Raman spectroscopy .

  • Enhanced Stability : Complexation reduces photodegradation by localizing this compound within β-CD’s hydrophobic cavity .

Scientific Research Applications

Photoprotection in Sunscreens

Mechanism of Action:
Octinoxate functions as a UV filter by absorbing UVB radiation, which is critical for preventing skin damage. Its efficacy is enhanced when combined with other sunscreen agents, providing broad-spectrum protection against both UVA and UVB rays.

Research Findings:
A study highlighted that this compound can modulate aryl hydrocarbon receptor (AhR) signaling pathways, influencing the expression of cytochrome P450 enzymes in keratinocytes. This interaction suggests potential implications for skin metabolism and integrity under UV exposure .

Endocrine Disruption Studies

Health Implications:
Research has raised concerns regarding this compound's potential to act as an endocrine disruptor. A review of multiple studies indicated that while systemic absorption of this compound does not show significant adverse effects on thyroid or reproductive hormone levels, there is a need for further investigation into its long-term health impacts .

Case Studies:

  • A clinical trial assessed the systemic absorption of various sunscreen ingredients, including this compound, revealing that a significant percentage of participants had detectable plasma concentrations after application .
  • Another study indicated hormonal effects observed in animal models, prompting further scrutiny into the safety of this compound in consumer products .

Environmental Impact

Marine Ecosystems:
this compound has been implicated in coral reef degradation. Research indicates that this compound contributes to coral bleaching, adversely affecting marine biodiversity . Specific studies have documented its photodegradation leading to toxic byproducts that harm aquatic life.

Regulatory Actions:
Due to its environmental impact, certain regions have banned sunscreens containing this compound to protect marine ecosystems. For instance, Key West and Hawaii have implemented such bans based on scientific evidence linking these chemicals to coral health deterioration .

Pharmacological Research

Potential Therapeutic Applications:
Emerging research suggests that this compound may have implications beyond photoprotection. Investigations into its biochemical interactions have opened avenues for exploring its role in drug delivery systems and therapeutic formulations .

Cosmetic Formulations

Stability and Efficacy:
In cosmetic science, this compound's stability under various conditions is crucial for formulating effective products. Studies have examined its photochemical behavior when combined with other sunscreen agents like avobenzone, focusing on how these interactions influence the overall efficacy of sun protection formulations .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Skin MetabolismModulates AhR signaling; affects CYP1A1 and CYP1B1 enzyme levels in keratinocytes.
Endocrine DisruptionNo significant adverse effects on hormone levels; need for longitudinal studies emphasized.
Systemic AbsorptionHigh plasma concentrations detected post-application; implications for safety assessments.
Environmental ImpactLinked to coral bleaching; prompted regulatory bans in specific regions.

Table 2: Pharmacokinetics of this compound

Application MethodMaximum Plasma Concentration (ng/mL)Time to Peak Concentration (hours)
Nonaerosol Spray7.98
Pump Spray5.28

Comparison with Similar Compounds

Oxybenzone

  • UV Profile: Broad-spectrum UV-A/B (280–355 nm), often combined with octinoxate for enhanced protection .
  • Safety: Like this compound, oxybenzone is a potent endocrine disruptor, altering thyroid hormone levels and estrogenic activity . Both compounds are banned in Hawaii due to coral toxicity .
  • Environmental Impact : Oxybenzone induces coral larval deformation at concentrations as low as 62 parts per trillion .

Avobenzone

  • UV Profile: Primarily UV-A (320–400 nm), often stabilized with this compound for photostability .
  • Efficacy: Degrades rapidly under sunlight unless stabilized, unlike this compound, which has moderate UV-B specificity .
  • Toxicity : Avobenzone increases the T3/T4 thyroid hormone ratio in zebrafish and upregulates genes linked to hypothalamic-pituitary-thyroid axis disruption .

Octocrylene

  • UV Profile : UV-B absorber with high lipophilicity (logP = 7.1), often used to stabilize avobenzone .
  • Safety: Less hydrophilic than this compound, leading to bioaccumulation. Toxicity is reduced in mixtures with TiO₂ nanoparticles due to adsorption effects .

Homosalate

  • UV Profile: UV-B filter with similar efficacy to this compound but lower photostability.
  • Safety: Classified as a hormone disruptor, though with weaker evidence compared to this compound .

Sinapic Acid Esters (Novel Analogues)

  • UV Profile: Mimic this compound’s UV-B absorption but with enhanced antioxidant properties. For example, sinapic acid ester 1 retains 82% absorbance after 1 hour of UV exposure vs. 75% for this compound .
  • Safety: Preliminary data suggest reduced endocrine disruption due to natural phenolic structures .

Methoxycinnamate Derivatives (F2G and FG)

  • UV Profile: Structurally analogous to this compound, with overlapping UV-B absorption spectra but distinct peak wavelengths .
  • Applications : Proposed as biodegradable alternatives with similar efficacy .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound UV Spectrum (nm) logP Photostability (% Loss, 1h UV) Endocrine Disruption Environmental Risk
This compound 280–320 (UV-B) ~6.0 25% High Coral bleaching
Oxybenzone 280–355 (UV-A/B) ~3.5 Stable High Coral toxicity
Avobenzone 320–400 (UV-A) ~6.5 Low (requires stabilizers) Moderate Persistent in water
Sinapic Acid Ester 1 280–320 (UV-B) N/A 18% Low (preliminary) Not studied

Table 2: Regulatory Status and Maximum Concentrations

Compound FDA Approval EU Maximum Concentration Environmental Bans
This compound Yes 10% Hawaii, Palau
Oxybenzone Yes 6% Hawaii, Key West
Octocrylene Yes 10% None

Critical Analysis of Research Findings

  • Efficacy vs. Safety Trade-offs: this compound’s high UV-B efficacy is counterbalanced by its endocrine-disrupting effects, whereas sinapic acid esters offer comparable UV protection with fewer toxicological risks .
  • Environmental Persistence: this compound and oxybenzone are detected in 85% of coral reef samples, driving bans in ecologically sensitive regions .
  • Innovative Formulations: TiO₂ nanoparticles reduce this compound toxicity by adsorbing the compound, though long-term ecological impacts remain unclear .

Biological Activity

Octinoxate, also known as octyl methoxycinnamate (OMC), is a widely used organic compound found primarily in sunscreens and various cosmetic products. Its primary function is to absorb UV-B radiation, thereby protecting the skin from harmful effects associated with sun exposure. This article delves into the biological activity of this compound, examining its mechanisms of action, potential toxicological effects, and environmental impacts based on diverse research findings.

This compound functions as a photoprotective agent , primarily absorbing UV-B rays. Its mechanism involves:

  • Absorption of UV Radiation : this compound absorbs UV-B radiation, converting it into less harmful energy, which helps in minimizing DNA damage caused by sunlight exposure .
  • Reduction of p53 Protein Expression : It has been shown to reduce the expression of the p53 protein, which is involved in the cellular response to DNA damage, thereby enhancing skin tolerance to UV exposure .
  • Distribution in Skin Layers : The compound accumulates in the outermost layer of the epidermis, providing localized protection against UV radiation .

Toxicological Effects

Despite its protective benefits, this compound has raised concerns regarding its biological activity and potential toxicity:

  • Endocrine Disruption Potential : Research utilizing the ToxCast/Tox21 database indicates that this compound exhibits low intrinsic biological activity concerning endocrine disruption. Most observed activities occurred at concentrations significantly higher than those typically found in human plasma .
  • Systemic Absorption : A clinical trial assessed systemic absorption of this compound after sunscreen application. Results indicated that a significant percentage of participants had plasma concentrations exceeding 0.5 ng/mL, a threshold associated with low cancer risk. However, concentrations remained elevated for several days post-application .

Table 1: Plasma Concentrations of this compound

DayPercentage of Participants Exceeding 0.5 ng/mL
175% (n = 18/24)
475% (n = 18/24)
790% (n = 18/20)

Impact on Marine Ecosystems

This compound is also implicated in environmental toxicity:

  • Effects on Marine Life : Studies have shown that this compound can be a potent photo-toxicant to marine microalgae species like Chlorella. Exposure to this compound under light conditions significantly disrupts photosynthetic activity and increases reactive oxygen species (ROS) generation, leading to cellular damage .
  • Coral Bleaching : The presence of this compound in aquatic environments has been linked to coral bleaching phenomena, which poses risks to marine biodiversity and ecosystem stability .

Case Studies and Research Findings

  • Clinical Study on Systemic Absorption :
    • A randomized clinical trial demonstrated that this compound's systemic absorption could lead to significant plasma concentrations over time, raising questions about long-term safety and potential endocrine effects .
  • Toxicological Assessment on Algae :
    • A study focusing on Chlorella revealed that this compound exposure reduced key metabolic activities in light conditions while not affecting them in darkness. This suggests that this compound's toxicity is exacerbated by light exposure, highlighting its environmental risks .
  • Comparative Analysis with Other UV Filters :
    • In a comparative study of several organic UV filters, including oxybenzone and avobenzone, this compound was found to have lower potency regarding endocrine disruption but still demonstrated measurable biological activity at higher concentrations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Octinoxate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with stability-indicating methods validated per ICH guidelines. Key parameters include:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Methanol/water (85:15 v/v)
  • Detection : UV at 310 nm
  • Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) . Methodology tip: Employ a factorial design (e.g., 24-run full factorial) to optimize resolution and robustness, accounting for interactions between variables like pH and flow rate .

Q. How is this compound characterized for regulatory compliance in drug development?

Characterization includes:

  • Purity verification : NMR, mass spectrometry, and HPLC against pharmacopeial standards (USP/EP).
  • Traceability : Batch-specific certificates of analysis (CoA) with impurity profiles (e.g., residual solvents ≤ 0.1%) . Methodology tip: Cross-validate results with orthogonal techniques (e.g., FTIR for functional group confirmation) to meet ANDA requirements .

Q. What are the standard safety thresholds for this compound in cosmetic formulations?

Regulatory limits include:

  • EU/Canada/Japan : ≤10% in sunscreens.
  • FDA : ≤7.5% due to endocrine disruption concerns . Methodology tip: Use in vitro assays (e.g., ER/AR binding tests) to assess endocrine activity at sub-regulatory concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in endocrine disruption data for this compound?

Conflicting results (e.g., estrogenic activity in rodents vs. null effects in human cells) require:

  • Dose-response meta-analysis : Compare NOAELs (No Observed Adverse Effect Levels) across species.
  • In silico modeling : Use tools like CompTox to predict receptor binding affinities . Example finding: this compound showed AR antagonism in zebrafish (EC₅₀ = 30 µM) but not in human cell lines, highlighting species-specific sensitivities .

Q. What experimental designs are optimal for assessing this compound’s environmental toxicity?

Use aquatic models (e.g., zebrafish embryos) with endpoints:

  • Acute toxicity : LC₅₀ (lethal concentration for 50% of organisms).
  • Chronic effects : Thyroid hormone levels (T3/T4 ratio), gene expression (e.g., deio2, tshβ) . Methodology tip: Include thrαa-/- mutants to isolate thyroid receptor-mediated effects .

Q. How can Quality by Design (QbD) principles improve this compound method validation?

Apply QbD steps:

  • Critical Quality Attributes (CQAs) : Accuracy, precision, detection limit.
  • Design of Experiments (DoE) : Use a 20-run factorial design to assess robustness (e.g., pH ± 0.2, temperature ± 5°C) . Case study: A 24-run design resolved co-elution of this compound and DAHHB by optimizing mobile phase composition .

Q. What strategies mitigate confounding factors in human epidemiological studies on this compound?

  • Cohort design : Stratify by exposure source (sunscreens vs. lip balms).
  • Biomarker correction : Normalize urinary this compound levels against creatinine.
  • Co-exposure analysis : Control for UV filters like oxybenzone using multivariate regression .

Q. Methodological Recommendations

  • For analytical studies : Prioritize DOE over one-factor-at-a-time (OFAT) approaches to capture variable interactions .
  • For toxicity assays : Combine in vitro (cell-based ER/AR assays) and in vivo (zebrafish) models to address species-specific disparities .
  • For regulatory compliance : Align impurity profiling with USP <1225> guidelines for method validation .

Properties

IUPAC Name

2-ethylhexyl 3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGZDTIWKVFICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025302
Record name Octinoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-77-3
Record name 2-Ethylhexyl 4-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octinoxate [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octinoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Anisidine (123 g), propionic acid (200 ml) and water (250 ml) were mixed in a 5 liter reaction flask and cooled to 0° C. Sulfuric acid 98% (202 g) was added gradually with cooling followed by the addition of sodium nitrite (69 g) dissolved in 200 ml water over a 50 minute period. The stirring was continued for a further one hour at 0°-2° C., t-Butylamine (0.5 g) was then added. After an additional 15 minutes of stirring Pd(dba)2 (1.0 g) and propionic acid (250 ml) were added. 2-Ethylhexyl acrylate (276 g) was then added over a period of 10 minutes while maintaining the temperature at 0° C. The reaction was then allowed to warm to room temperature and stirred for 24 hours. Sodium hydroxide (333 g of 30% solution) was added and after 10 minutes the lower aqueous layer was separated and extracted twice with ether (200 ml). The ether layers were combined and evaporated. The residue was combined with the organic layer and distilled to give separate fractions of propionic acid, excess ethylhexyl acrylate and 273 g of 2-ethylhexyl p-methoxycinnamate (94.0% yield).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
123 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
202 g
Type
reactant
Reaction Step Five
Quantity
69 g
Type
reactant
Reaction Step Six
Quantity
276 g
Type
reactant
Reaction Step Seven
Quantity
333 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

12.3 g of 4-anisidine (4-methoxyaniline) are mixed with stirring with 10 ml of concentrated sulfuric acid and 60 ml of 2-ethylhexanol and the mixture is cooled to about 10° C. 11.7 g of amyl nitrite are then slowly added and the mixture is stirred for a further 40 minutes after addition is completed. 20.2 g of 2-ethylhexyl acrylate and 100 mg of Pd (5% by weight of Pd on activated charcoal) are then added to the reaction mixture which is heated in the course of 1 hour to 65° C. and stirred for 12 hours at this temperature. The mixture is diluted with 100 ml of water and extracted with 200 ml of dichloromethane. As studies by thin-layer chromatography and gas chromatography show, 2-ethylhexyl p-methoxycinnamate has not formed even in the smallest amounts. The 2-ethylhexyl acrylate used is present essentially in unchanged form.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
20.2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A reaction mixture of 18.7 g of 4-bromoanisole, 20.3 g of 2-ethylhexyl acrylate, 6.36 g of sodium carbonate, 0.0025 g of palladium(II) acetate, 0.21 g of triphenylphosphane and 5.0 g of polyethylene glycol 1000 was heated to 170° C. under nitrogen. The conversion of bromoanisole, determined by gas chromatography, was 100% after 2 hours. After vacuum distillation, an 82% yield of 2-ethylhexyl 4-methoxycinnamate, based on the 4-bromoanisole reacted, was obtained.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 1000
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.0025 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.